6,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one
Description
6,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one is a naphthalenone derivative featuring a partially saturated bicyclic framework with two chlorine atoms at the 6th and 8th positions and a ketone group at the 1st position.
Properties
IUPAC Name |
6,8-dichloro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNPLNFAQDGFCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one typically involves the chlorination of a naphthalenone precursor. One common method is the Friedel-Crafts acylation of naphthalene followed by selective chlorination. The reaction conditions often include the use of aluminum chloride (AlCl3) as a catalyst and chlorine gas (Cl2) as the chlorinating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient chlorination and high yield. The process parameters such as temperature, pressure, and reactant concentrations are optimized to achieve the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically forming chlorinated naphthoquinones. Reduction : Reduction reactions can convert the ketone group to an alcohol, resulting in 6,8-dichloro-3,4-dihydronaphthalen-1-ol. Substitution : The chlorine atoms can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Chlorinated naphthoquinones.
Reduction: 6,8-dichloro-3,4-dihydronaphthalen-1-ol.
Substitution: Various substituted naphthalenones depending on the nucleophile used.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. Biology : Investigated for its potential biological activity, including antimicrobial and anticancer properties. Medicine : Explored for its potential use in drug development due to its unique structural features. Industry : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The structural and functional uniqueness of 6,8-dichloro-3,4-dihydronaphthalen-1(2H)-one becomes evident when compared to related naphthalenone derivatives. Key differences in substituent positions, halogen types, and additional functional groups significantly influence reactivity, electronic properties, and biological activity.
Structural and Reactivity Comparisons
Table 1: Structural and Reactivity Profiles of Selected Naphthalenone Derivatives
Notes:
- Substituent Position : Chlorine at the 6th and 8th positions (as in the target compound) likely creates a distinct electronic environment compared to 5,8-dichloro derivatives due to altered resonance effects .
- Halogen Type : Bromine-substituted analogs (e.g., 8-Bromo derivatives) exhibit slower reaction rates in nucleophilic substitutions compared to chlorine, reflecting differences in leaving-group ability .
- Steric Effects : Methyl groups (e.g., 6-Chloro-5-methyl) introduce steric hindrance, reducing reactivity in bulky reagent interactions .
Key Insights :
- Anticancer Activity: Dihydronaphthalenones with halogen substitutions (e.g., 6-Chloro derivatives) show promise in oncology, particularly in disrupting kinase signaling or epigenetic regulators like EZH2 .
- Antimicrobial Properties : Fluorine and chlorine combinations (e.g., 5-Chloro-6-fluoro) enhance bioactivity against pathogens, likely through dual electronic effects .
Biological Activity
Overview
6,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one is an organic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of naphthalenones and exhibits a unique structure characterized by the presence of two chlorine atoms and a ketone group. Its molecular formula is with a molecular weight of 215.08 g/mol .
The biological activity of this compound is primarily attributed to its interactions with various cellular targets. It may modulate biochemical pathways by inhibiting specific enzymes or receptors, which can lead to effects such as apoptosis in cancer cells . The precise mechanisms are still under investigation, but preliminary studies suggest that it may exhibit both antimicrobial and anticancer properties .
Biological Activity and Research Findings
Recent studies have explored the biological activity of this compound in various contexts:
Anticancer Activity
Research has indicated that derivatives of naphthalene compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Prostate Cancer : In vitro studies demonstrated that naphthoquinone derivatives can induce apoptosis in androgen-dependent (CWR-22) and androgen-independent (PC-3) prostate cancer cells. The treatment led to cell cycle arrest in the G1 phase, indicating potential as an anticancer agent .
| Cell Line | Treatment Duration | Cell Cycle Phase Arrested | Significance |
|---|---|---|---|
| CWR-22 | 24 hours | G1 | p<0.001 |
| PC-3 | 24 hours | G1 | p<0.001 |
| HS-5 (Control) | 24 hours | G1 | p<0.05 |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies have shown that various chlorinated naphthalene derivatives possess antifungal activity against Candida species. The structure-activity relationship suggests that the presence of chlorine enhances the compound's efficacy against fungal pathogens .
Case Studies
Several case studies have highlighted the biological significance of this compound:
- Prostate Cancer Study : A study evaluated the effects of naphthoquinone derivatives on prostate cancer cells, revealing a decrease in cell viability and induction of apoptosis through caspase activation .
- Antifungal Activity Assessment : Research indicated that chlorinated naphthalene derivatives showed promising results against resistant strains of Candida albicans, with minimum inhibitory concentration (MIC) values significantly lower than those for standard antifungal agents like fluconazole .
Q & A
Q. What are the established synthetic routes for preparing 6,8-dichloro-3,4-dihydronaphthalen-1(2H)-one, and how can reaction conditions be optimized?
The compound is typically synthesized via Claisen-Schmidt condensation , a method validated for analogous dihydronaphthalenone derivatives. Key steps include:
- Reacting substituted acetophenones with aldehydes under basic (e.g., NaOH) or acidic (e.g., HCl) conditions.
- Purification via column chromatography or recrystallization to isolate the product .
- Optimization involves adjusting solvent polarity (e.g., ethanol or dichloromethane), temperature (60–80°C), and catalyst choice (e.g., piperidine for base-catalyzed reactions) to improve yield and selectivity .
Q. How can the structural integrity of this compound be confirmed experimentally?
X-ray crystallography (using programs like SHELXL ) is the gold standard for unambiguous structural confirmation. Key parameters include:
- Refinement of hydrogen atom positions using riding models (d(C–H) = 0.93–0.97 Å) .
- Validation of bond lengths (e.g., C=O at ~1.21 Å) and torsion angles (e.g., chair conformation of the dihydronaphthalenone ring) . Complementary techniques like NMR (¹³C for carbonyl confirmation) and HPLC (>95% purity) ensure chemical consistency .
Q. What physicochemical properties are critical for handling and storing this compound in laboratory settings?
Key properties include:
- Solubility : Typically soluble in polar aprotic solvents (DMSO, DMF) but insoluble in water .
- Stability : Sensitive to prolonged light exposure; store in amber vials at 2–8°C under inert gas (N₂/Ar) .
- Hazards : Classified as Category 4 oral toxicity (H302); use PPE and fume hoods during handling .
Advanced Research Questions
Q. How can solvent and catalyst selection influence the stereochemical outcome of Claisen-Schmidt condensation for halogenated dihydronaphthalenones?
- Solvent effects : Polar solvents (e.g., ethanol) favor enolate formation, while non-polar solvents (e.g., toluene) may stabilize intermediates, affecting stereoselectivity .
- Catalysts : Acidic conditions (e.g., HCl) promote keto-enol tautomerism, whereas basic conditions (e.g., NaOH) enhance nucleophilicity of the enolate. Kinetic studies (e.g., time-resolved NMR) can track intermediate formation .
Q. How should researchers resolve contradictions between crystallographic data and spectroscopic results for halogenated dihydronaphthalenones?
- Cross-validate using DFT calculations (e.g., Gaussian) to compare theoretical and experimental bond lengths/angles .
- Perform dynamic NMR experiments to detect conformational flexibility (e.g., chair-to-boat transitions in the dihydronaphthalenone ring) that might explain discrepancies .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-neuroinflammatory : NF-κB inhibition assays in microglial cells (e.g., BV2) via ELISA or Western blot .
- Computational docking : Use AutoDock Vina to predict binding affinities to targets like ACE or adenosine receptors .
Q. How do halogen substituents (Cl vs. Br) impact the bioactivity and metabolic stability of dihydronaphthalenone derivatives?
- Electron-withdrawing effects : Chlorine enhances electrophilicity, improving protein-binding interactions .
- Lipophilicity : Bromine increases logP values, enhancing membrane permeability but potentially reducing solubility. Compare analogs via HPLC logP measurements .
Q. What computational strategies can predict the pharmacokinetic properties of halogenated dihydronaphthalenones?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
